molecular formula C18H18N2O3 B2437281 2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide CAS No. 1234951-00-8

2,5-dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide

Cat. No.: B2437281
CAS No.: 1234951-00-8
M. Wt: 310.353
InChI Key: NXUGVOFJTGCTCV-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group linked to a quinoline moiety via an ethyl ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2,5-dimethylfuran, 8-hydroxyquinoline, and ethylamine.

    Step 1 Formation of the Quinoline Ether: 8-Hydroxyquinoline is reacted with ethyl bromide in the presence of a base like potassium carbonate to form 2-(quinolin-8-yloxy)ethyl bromide.

    Step 2 Formation of the Carboxamide: 2,5-Dimethylfuran-3-carboxylic acid is converted to its acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-(quinolin-8-yloxy)ethylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The ethyl ether linkage can be cleaved under acidic conditions, leading to the formation of quinoline and ethyl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Hydrochloric acid or sulfuric acid for ether cleavage.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Quinoline and ethyl alcohol.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions due to the presence of the quinoline moiety.

    Material Science: Used in the synthesis of polymers and advanced materials with specific electronic properties.

Biology

    Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains due to the quinoline structure.

    Anticancer Research: Potential use in the development of anticancer agents targeting specific cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating infections and cancer.

    Diagnostic Tools: Used in the development of fluorescent probes for imaging applications.

Industry

    Dyes and Pigments: Utilized in the synthesis of dyes due to its chromophoric properties.

    Electronics: Applied in the development of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. Additionally, the carboxamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylfuran-3-carboxamide: Lacks the quinoline moiety, resulting in different biological activity.

    N-(2-(Quinolin-8-yloxy)ethyl)furan-3-carboxamide: Similar structure but without the dimethyl substitution on the furan ring.

Uniqueness

2,5-Dimethyl-N-(2-(quinolin-8-yloxy)ethyl)furan-3-carboxamide is unique due to the combination of the furan ring, quinoline moiety, and carboxamide group, which together confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,5-dimethyl-N-(2-quinolin-8-yloxyethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-11-15(13(2)23-12)18(21)20-9-10-22-16-7-3-5-14-6-4-8-19-17(14)16/h3-8,11H,9-10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUGVOFJTGCTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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